IFN-γ Response vs. M1 (58-66)
In a direct head‑to‑head comparison of influenza‑specific CD8+ T‑cell populations from four HLA‑A*01:01 and HLA‑A*02:01‑positive human subjects, the proportion of M1 (58‑66)‑specific T cells (HLA‑A*02:01‑restricted) producing IFN‑γ was significantly larger than that of NP (44‑52)‑specific T cells (HLA‑A*01:01‑restricted) (P < 0.05), independent of IL‑2 culture concentration [1]. No significant difference was observed in CD107a mobilization (degranulation) between the two epitope‑specific populations [1]. Under high IL‑2 conditions, M1‑specific T cells also exhibited higher TNF‑α expression (P < 0.05) [1]. These data establish a quantifiable, epitope‑intrinsic difference in functional quality between two widely used influenza CTL peptides, directly impacting assay design and data interpretation in human T‑cell studies.
NP (265-273): HLA-A*03:01
| Evidence Dimension | Proportion of epitope‑specific CD8+ T cells producing IFN‑γ upon peptide restimulation |
|---|---|
| Target Compound Data | NP (44‑52)‑specific T cells: lower IFN‑γ production (exact % not reported; P < 0.05 vs. M1) |
| Comparator Or Baseline | M1 (58‑66)‑specific T cells: higher IFN‑γ production (exact % not reported; P < 0.05 vs. NP) |
| Quantified Difference | Statistically significant difference (P < 0.05) favoring M1 (58‑66) for IFN‑γ production |
| Conditions | Human PBMCs from four HLA‑A*01:01 and HLA‑A*02:01‑positive subjects; short‑term peptide restimulation; flow cytometric analysis of intracellular IFN‑γ and TNF‑α |
Why This Matters
Selecting NP (44‑52) over M1 (58‑66) for an assay yields a measurably different cytokine profile, which is critical when the experimental endpoint is IFN‑γ or TNF‑α production—directly informing procurement choices for immune monitoring studies in HLA‑A*01:01‑positive cohorts.
- [1] Boon AC, et al. Functional profile of human influenza virus-specific cytotoxic T lymphocyte activity is influenced by interleukin-2 concentration and epitope specificity. Clin Exp Immunol. 2005;142(1):45-52. doi:10.1111/j.1365-2249.2005.02880.x. PMID: 16178855. View Source
